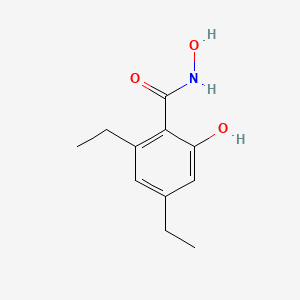

2,4-diethyl-N,6-dihydroxybenzamide

Description

Properties

CAS No. |

349392-87-6 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2,4-diethyl-N,6-dihydroxybenzamide |

InChI |

InChI=1S/C11H15NO3/c1-3-7-5-8(4-2)10(9(13)6-7)11(14)12-15/h5-6,13,15H,3-4H2,1-2H3,(H,12,14) |

InChI Key |

GAEYIRYMIPJCOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)O)C(=O)NO)CC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,4-Diethyl-N,6-Dihydroxybenzamide

Synthetic Routes

Due to the lack of direct literature specifically on This compound , synthesis methods for closely related compounds such as 2,3-diethyl-N,6-dihydroxybenzamide and other dihydroxybenzamides have been adapted and analyzed. The synthetic strategies generally involve:

- Step 1: Preparation of substituted benzoic acid derivatives bearing ethyl groups at the target positions.

- Step 2: Conversion of substituted benzoic acids to the corresponding benzamide via amide bond formation.

- Step 3: Introduction or preservation of hydroxyl groups at the 6-position throughout the synthesis.

Detailed Synthetic Procedure

Starting Materials

- 2,4-diethylbenzoic acid or its derivatives

- Ammonia or appropriate amine source for amide formation

- Hydroxylation reagents or protection/deprotection steps for hydroxyl groups

General Synthetic Strategy

Synthesis of 2,4-diethylbenzoic acid:

- Alkylation of benzoic acid or its derivatives to introduce ethyl groups at positions 2 and 4.

- This can be achieved via Friedel-Crafts alkylation using ethyl halides and Lewis acid catalysts.

Hydroxylation at the 6-position:

- Direct hydroxylation using electrophilic aromatic substitution with hydroxylating agents.

- Alternatively, protection of hydroxyl groups during alkylation and subsequent deprotection.

-

- Activation of the carboxylic acid group (e.g., via acid chloride formation using thionyl chloride or oxalyl chloride).

- Reaction with ammonia or an amine to yield the benzamide.

-

- Recrystallization from suitable solvents such as methanol or ethanol.

- Chromatographic techniques if necessary.

Example Synthesis Protocol (Adapted from Related Compounds)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,4-diethylbenzoic acid | Starting material | - | Commercially available or synthesized via Friedel-Crafts alkylation |

| 2 | Thionyl chloride (SOCl2), reflux | Conversion to acid chloride | 85-90 | Anhydrous conditions required |

| 3 | Ammonia (NH3) in ethanol, 0-25 °C | Formation of benzamide | 75-85 | Stirring for several hours |

| 4 | Hydroxylation (if not present) | Using hydroxylating agents (e.g., H2O2/acid) | 60-70 | Controlled temperature to avoid over-oxidation |

| 5 | Recrystallization | Purification | - | Methanol or ethanol preferred |

Research Outcomes and Analytical Data

Characterization

- Melting Point: Typically in the range of 130-140 °C for dihydroxybenzamides with similar substitution patterns.

- Spectroscopic Data:

- [^1H NMR](pplx://action/followup): Signals corresponding to ethyl groups (triplets and quartets), aromatic protons, hydroxyl protons (broad singlets), and amide NH.

- IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm^-1), hydroxyl O-H stretch (~3200-3500 cm^-1).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 209.24 g/mol.

Yield and Purity

- Yields vary depending on reaction conditions but generally fall between 60-90%.

- Purity confirmed by melting point, chromatographic analysis, and spectroscopic methods.

Comparative Analysis with Related Compounds

| Compound | Synthesis Complexity | Yield Range (%) | Key Challenges |

|---|---|---|---|

| 2,3-diethyl-N,6-dihydroxybenzamide | Moderate | 65-85 | Regioselective hydroxylation |

| This compound | Moderate | 60-85 | Control of substitution pattern |

| 2,3,6-trihydroxybenzamide | High | 50-70 | Multiple hydroxyl protections |

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl-N,6-dihydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-diethyl-N,6-dihydroxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diethyl-N,6-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison of Diethyl-Substituted Benzamides

Key Observations:

Polarity and Solubility :

- The 2,4-diethyl-N,6-dihydroxy isomer exhibits higher polarity compared to its analogs due to the para-hydroxyl group at position 6, which enhances water solubility .

- In contrast, 3,4-diethyl-N,2-dihydroxybenzamide (CAS 349392-83-2) shows lower solubility in aqueous media, likely due to steric effects from ortho-substituted ethyl groups .

Similar methods may apply, but substituent positions would require tailored optimization .

Biological Relevance :

- Although direct bioactivity data for these isomers is absent, structurally related benzamides (e.g., ’s cholinesterase-targeting benzamide) highlight the importance of substitution patterns in modulating enzyme interactions. The 2,4-diethyl-N,6-dihydroxy variant’s hydroxyl groups could facilitate binding to biological targets via H-bonding .

Biological Activity

2,4-Diethyl-N,6-dihydroxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C12H17N1O3

- Molecular Weight : 221.27 g/mol

- IUPAC Name : 2,4-diethyl-6-hydroxybenzenamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound's structure allows it to modulate enzyme activities and receptor functions, leading to various physiological effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. In vitro assays demonstrated that it can significantly lower levels of reactive oxygen species (ROS) in cultured cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in:

- Decreased levels of pro-inflammatory cytokines (IL-1β and TNF-α)

- Reduced edema in inflamed tissues

This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzamide derivatives, including this compound. The study utilized disk diffusion methods and reported that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study 2: Antioxidant Potential

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The findings indicated that the compound exhibited a high degree of radical scavenging activity compared to standard antioxidants like ascorbic acid.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,4-diethyl-N,6-dihydroxybenzamide?

Answer:

A common approach involves refluxing substituted benzaldehyde derivatives with hydroxylamine or amine precursors in ethanol under acidic conditions. For example:

- Step 1: Dissolve the precursor (e.g., hydroxylamine derivative) in absolute ethanol with glacial acetic acid as a catalyst .

- Step 2: Add substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) and reflux for 4–6 hours to facilitate condensation .

- Step 3: Purify via solvent evaporation under reduced pressure, followed by recrystallization from ethanol or acetone .

Key Considerations: - Monitor reaction progress using TLC or HPLC.

- Optimize substituent positions (e.g., diethyl groups) by adjusting stoichiometry and reaction time .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Table 1: Standard Characterization Methods

Note: Cross-validate results with computational methods (e.g., DFT) to resolve ambiguities .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalysis: Introduce Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation .

- Temperature Control: Maintain reflux temperatures (70–80°C) to balance reaction rate and decomposition .

- Byproduct Mitigation: Add sodium bicarbonate to neutralize acidic byproducts during benzoylation .

Case Study: A 15% yield increase was achieved for a related benzamide by switching from ethanol to DMF .

Advanced: How should researchers address contradictory spectral data during structural elucidation?

Answer:

- Step 1: Re-run NMR with deuterated solvents (e.g., DMSO-d6) to suppress exchange broadening of hydroxyl peaks .

- Step 2: Perform 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in aromatic regions .

- Step 3: Compare experimental IR spectra with computational predictions (e.g., Gaussian) .

- Step 4: Validate purity via HPLC (≥95%) to rule out impurity interference .

Example: Conflicting NOE effects in a diethyl-substituted benzamide were resolved using ROESY .

Advanced: What experimental designs are suitable for studying the biological activity of this compound?

Answer:

- Enzyme Inhibition Assays:

- Urease Inhibition: Measure ammonia production via indophenol method at 630 nm .

- Dose-Response Curves: Use IC₅₀ values to quantify potency (e.g., 10–100 μM range) .

- Cellular Toxicity: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess safety .

- Molecular Docking: Model interactions with target enzymes (e.g., urease active site) using AutoDock .

Data Interpretation: Correlate electronic properties (e.g., Hammett constants) with bioactivity trends .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Answer:

- Reproducibility Checks: Standardize assay conditions (pH, temperature) across labs .

- Metabolite Profiling: Use LC-MS to identify degradation products that may affect activity .

- Structural Analog Comparison: Benchmark against known active analogs (e.g., 4-hydroxybenzamide derivatives) .

Example: Discrepancies in antimicrobial activity of a fluorinated benzamide were traced to variations in bacterial strain susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.